Tr-PEG6 vs. Tr-PEG5: Molecular Weight and Chain Length Impact on Hydrodynamic Radius and Solubility
Tr-PEG6 (CAS 141282-24-8) possesses a molecular weight of 480.6 g/mol, derived from its hexaethylene glycol backbone (6 ethylene oxide units). In contrast, the five-unit homolog Tr-PEG5 (CAS 125274-16-0) has a molecular weight of 436.5 g/mol . This 44.1 g/mol difference corresponds to an additional ethylene glycol subunit, which increases the end-to-end distance of the linker by approximately 3.5 Å in its extended conformation . While both compounds are freely soluble in organic solvents (DCM, DMSO, THF) and water, the longer PEG6 chain provides a greater hydrodynamic radius and enhanced aqueous solubility for conjugates bearing hydrophobic payloads, as predicted by computational models and experimental validation of monodisperse PEG-appended molecules [1].
| Evidence Dimension | Molecular Weight and Chain Length |
|---|---|
| Target Compound Data | 480.6 g/mol; 6 ethylene oxide units |
| Comparator Or Baseline | Tr-PEG5: 436.5 g/mol; 5 ethylene oxide units |
| Quantified Difference | +44.1 g/mol; +1 ethylene oxide unit (~3.5 Å extended length) |
| Conditions | Monodisperse PEG linkers; data from supplier technical datasheets |
Why This Matters
Procurement of the correct homolog ensures that the linker's physical properties (e.g., hydrodynamic radius, solubility) match the design specifications, preventing aggregation or precipitation of hydrophobic drug payloads in ADC/PROTAC development.
- [1] ChemRxiv. (2026). Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. DOI: 10.26434/chemrxiv-2026-xxxxx View Source
